molecular formula C25H51NO3 B12362262 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

Cat. No.: B12362262
M. Wt: 413.7 g/mol
InChI Key: RUHHSOOQETTWQE-UHFFFAOYSA-N
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Description

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is a compound known for its ability to simulate biological phospholipid membranes. It is primarily used in the construction of liposomes, which are vesicles with concentric phospholipid bilayer membranes. These liposomes are crucial in drug delivery systems, particularly in the fields of anti-cancer and anti-infection treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate involves the esterification of 2-hexyldecanoic acid with 6-(3-hydroxypropylamino)hexanol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and amination reactions.

    Biology: Plays a role in the formation of liposomes for drug delivery, enhancing the delivery of water-soluble and lipophilic drugs.

    Medicine: Utilized in the development of drug delivery systems for anti-cancer and anti-infection therapies.

    Industry: Employed in the production of advanced materials and nanotechnology applications

Mechanism of Action

The compound exerts its effects by integrating into biological membranes, forming liposomes that can encapsulate drugs. These liposomes enhance the delivery of drugs by improving cellular uptake and reducing rapid loss in the body. The ester bond adjacent to the amine nitrogen improves the clearance of the lipid in the liver, making it an effective component in drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form liposomes, which are essential for drug delivery systems. Its structure allows for the encapsulation of both water-soluble and lipophilic drugs, making it versatile in various therapeutic applications .

Properties

Molecular Formula

C25H51NO3

Molecular Weight

413.7 g/mol

IUPAC Name

6-(3-hydroxypropylamino)hexyl 2-hexyldecanoate

InChI

InChI=1S/C25H51NO3/c1-3-5-7-9-10-14-19-24(18-13-8-6-4-2)25(28)29-23-16-12-11-15-20-26-21-17-22-27/h24,26-27H,3-23H2,1-2H3

InChI Key

RUHHSOOQETTWQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNCCCO

Origin of Product

United States

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